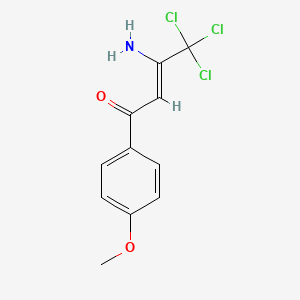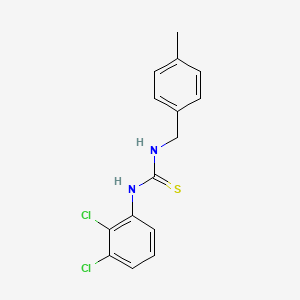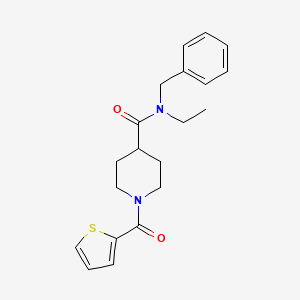
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
説明
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the 1990s and has since been widely used in scientific research for its ability to selectively inhibit EGFR activity.
作用機序
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating its downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit the growth of various cancer cell lines that overexpress EGFR, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. However, its use in in vivo studies is limited by its poor solubility and bioavailability, which can lead to inconsistent results.
将来の方向性
There are several future directions for the use of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one in scientific research. One area of focus is the development of new therapeutic agents targeting EGFR that are more effective and have fewer side effects than current EGFR inhibitors. Another area of research is the investigation of the role of EGFR in other cellular processes, such as immune function and wound healing. Finally, 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can be used as a tool to study the mechanisms of action of other tyrosine kinase inhibitors and to identify new targets for cancer therapy.
科学的研究の応用
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the mechanisms of action of other EGFR inhibitors and to develop new therapeutic agents targeting EGFR.
特性
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO2/c1-17-8-4-2-7(3-5-8)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWJFRBOCDRAW-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)
![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)


![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)
![8-[2-(2-isopropoxyphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4653046.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![5-[4-(diethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4653059.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4653062.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)